B1191841 SAR103168

SAR103168

カタログ番号: B1191841
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor this compound may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.

科学的研究の応用

Tyrosine Kinase Inhibition in Myeloid Leukemias

SAR103168 is identified as a tyrosine kinase inhibitor of the pyrido [2,3-d] pyrimidine subclass. It inhibits the kinase activities of the entire Src kinase family, Abl kinase, angiogenic receptor kinases (VEGFR1 and 2), Tie2, PDGF, FGFR1 and 3, and EGFR. This compound exhibits potent inhibition of Src downstream signaling pathways in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells, leading to reduced proliferation and induced apoptosis. It also demonstrates efficacy in animal models bearing human AML and CML tumors, making it a promising therapeutic agent for these leukemias (Bourrié et al., 2013).

Potential Antineoplastic Activity

This compound is also recognized as a multikinase inhibitor with potential antineoplastic activity. Its mechanism involves inhibiting the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), a protein often upregulated in cancer cells and crucial in signal transduction pathways and the suppression of apoptosis. This property further underscores its potential in cancer treatment strategies (Definitions, 2020).

Phase I Trial in Refractory/Relapsed Acute Leukemia and Myelodysplastic Syndrome

A Phase I trial of this compound was conducted on patients with refractory/relapsed acute myeloid leukemia or high-risk myelodysplastic syndrome. The trial aimed to evaluate its safety and pharmacokinetics. Although the study was discontinued prior to reaching the maximum tolerated dose due to the unpredictable nature of drug exposure, this trial was an important step in understanding the drug's potential clinical applications (Roboz et al., 2015).

特性

外観

Solid powder

同義語

SAR103168;  SAR-103168;  SAR 103168.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。